methyl N-cyanocyclopropanecarboximidate
Description
Methyl N-cyanocyclopropanecarboximidate (C₁₀H₈Cl₂N₄OS, molecular weight 303.17 g/mol) is a specialized organic compound featuring a cyclopropane ring fused with a carboximidate ester group and a cyano substituent . This compound is primarily utilized in synthetic chemistry as an intermediate for constructing heterocyclic frameworks or bioactive molecules, though specific applications remain understudied in publicly available literature. Its CAS number is EN300-1693946, and it is cataloged by Enamine Ltd. as a building block for medicinal chemistry research .
Properties
CAS No. |
121279-09-2 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-cyanocyclopropanecarboximidate can be synthesized through the reaction of methyl cyanoacetate with cyclopropylamine under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction . Another method involves the treatment of methyl cyanoacetate with different amines without the use of a solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-cyanocyclopropanecarboximidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide and acids like hydrochloric acid. The reactions may be carried out under reflux conditions or at room temperature, depending on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .
Scientific Research Applications
Methyl N-cyanocyclopropanecarboximidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-cyanocyclopropanecarboximidate involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the cyano and carboximidate groups. These functional groups allow the compound to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Methyl N-cyanocyclopropanecarboximidate belongs to the broader class of methyl esters and nitrile-containing compounds. Below is a systematic comparison with structurally or functionally related analogs:
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₀H₈Cl₂N₄OS | 303.17 | Cyano, cyclopropane, carboximidate | High ring strain, polar nitrile group |
| Methyl shikimate | C₈H₁₂O₅ | 188.18 | Ester, hydroxyl, cyclic carboxylate | Rigid bicyclic structure |
| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | ~316.48 | Diterpene ester, carboxylic acid | Fused tricyclic diterpene skeleton |
| Torulosic acid methyl ester | C₂₁H₃₂O₃ | ~332.48 | Diterpene ester, hydroxyl, carboxylic acid | Oxidized side chain, bicyclic core |
| Z-Communic acid methyl ester | C₂₁H₃₂O₂ | ~316.48 | Diterpene ester, conjugated double bonds | Linear diterpene with unsaturation |
Key Observations :
- Cyclopropane vs. Diterpene Skeletons: Unlike diterpene-based esters (e.g., sandaracopimaric acid methyl ester ), this compound’s small cyclopropane ring increases strain-driven reactivity, making it more prone to ring-opening reactions.
- Molecular Weight and Polarity : With a molecular weight of 303.17, it is lighter than diterpene esters (~316–332 g/mol) but heavier than simpler esters like methyl shikimate. Its polarity is likely higher due to the nitrile group.
Reactivity and Stability
- Thermal Stability: Cyclopropane rings are thermally labile compared to the robust diterpene frameworks in resin-derived esters (e.g., ferruginol or dehydroabietic acid derivatives ).
- Hydrolytic Sensitivity: The carboximidate ester may hydrolyze faster than standard esters (e.g., methyl shikimate ) due to the electron-withdrawing cyano group.
Analytical Characterization
- Spectroscopy: Unlike methyl shikimate, which is characterized by distinct ¹H/¹³C NMR and FTIR peaks for hydroxyl and conjugated ester groups , this compound would exhibit nitrile-specific IR stretches (~2200 cm⁻¹) and cyclopropane proton splitting in NMR.
- Chromatography : Its retention time in HPLC or GC would differ significantly from diterpene methyl esters (e.g., Z-communic acid methyl ester ) due to lower hydrophobicity.
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